Verazide

Description

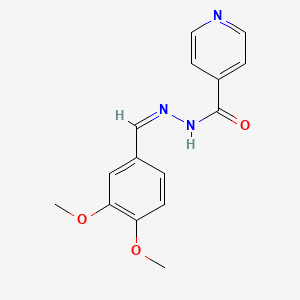

Structure

2D Structure

3D Structure

Properties

CAS No. |

93-47-0 |

|---|---|

Molecular Formula |

C15H15N3O3 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)/b17-10+ |

InChI Key |

HPXIKMBHOXLFOR-LICLKQGHSA-N |

SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Tuberculostatic Properties of Isoniazid Derivatives: A Technical Guide Focused on Verazide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH), a cornerstone of tuberculosis (TB) therapy for decades, faces a growing challenge from the emergence of drug-resistant strains of Mycobacterium tuberculosis. This has spurred the development of isoniazid derivatives designed to overcome resistance, enhance efficacy, and improve pharmacokinetic profiles. This technical guide provides an in-depth analysis of the tuberculostatic properties of these derivatives, with a particular focus on Verazide ((3,4-dimethoxybenzylidene)isonicotinohydrazide) and other notable examples from the isonicotinoyl hydrazone class. We will delve into their mechanism of action, detailing the metabolic activation of isoniazid and the pathways leading to resistance. This guide also provides detailed experimental protocols for the synthesis and evaluation of these compounds and presents quantitative data on their activity. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of this critical area of anti-tubercular drug discovery.

Introduction: The Rationale for Isoniazid Derivatives

Isoniazid, a prodrug, is highly effective against actively replicating M. tuberculosis.[1] Its mechanism of action involves activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[3] Mycolic acids are essential components of the unique and impermeable mycobacterial cell wall.[4][5]

The primary driver for the development of isoniazid derivatives is the circumvention of drug resistance. Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[3] By modifying the isoniazid molecule, researchers aim to create compounds that either do not require KatG activation or can inhibit alternative targets in the mycolic acid synthesis pathway. Furthermore, structural modifications can enhance the lipophilicity of the drug, potentially leading to better penetration of the mycobacterial cell wall and improved pharmacokinetic properties.[6]

This compound, a hydrazone derivative of isoniazid, represents one such approach. While specific recent data on this compound is limited, its chemical structure as an isonicotinoyl hydrazone places it within a well-studied class of isoniazid derivatives with promising anti-tubercular activity.

Mechanism of Action and Resistance

Isoniazid Activation and Mycolic Acid Inhibition

The tuberculostatic effect of isoniazid is a multi-step process that begins with its passive diffusion into the mycobacterial cell. The core pathway is as follows:

-

Activation: The prodrug isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[2]

-

Radical Formation: This activation process generates a reactive isonicotinic acyl radical.[7]

-

Adduct Formation: The isonicotinic acyl radical spontaneously reacts with NAD+ to form a covalent isonicotinic acyl-NAD adduct.[8]

-

InhA Inhibition: This adduct binds with high affinity to the active site of the enoyl-acyl carrier protein reductase (InhA), blocking its function.[9]

-

Mycolic Acid Synthesis Disruption: The inhibition of InhA disrupts the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form the long mycolic acid chains of the mycobacterial cell wall.[4][5]

-

Cell Death: The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.

Caption: Isoniazid activation and mechanism of action.

Mechanisms of Resistance

The primary mechanisms of isoniazid resistance involve genetic mutations that interfere with its activation or target:

-

katG Mutations: The most common cause of high-level isoniazid resistance is mutations in the katG gene, leading to a dysfunctional or inactive KatG enzyme that is unable to activate the prodrug.[3]

-

inhA Promoter Mutations: Overexpression of the InhA enzyme, often due to mutations in the promoter region of the inhA gene, can lead to low-level isoniazid resistance by titrating out the inhibitory adduct.[3]

-

Other Mutations: Mutations in other genes involved in the mycolic acid synthesis pathway, such as kasA, have also been associated with isoniazid resistance.[2]

Isoniazid derivatives, particularly hydrazones, are hypothesized to overcome katG-mediated resistance because their mechanism of action may not be strictly dependent on KatG activation.

Quantitative Data on Tuberculostatic Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid and Derivatives against M. tuberculosis H37Rv

| Compound | Chemical Class | MIC (µg/mL) | MIC (µM) | Reference |

| Isoniazid | Hydrazide | 0.01 - 0.2 | 0.07 - 1.46 | [10] |

| IBP19 | Isoniazid-based Pyridazinone | 1.562 | - | [11] |

| IBP21 | Isoniazid-based Pyridazinone | 1.562 | - | [11] |

| IBP22 | Isoniazid-based Pyridazinone | 1.562 | - | [11] |

| IBP29 | Isoniazid-based Pyridazinone | 1.562 | - | [11] |

| Compound 2f | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |

| Compound 2g | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |

| Compound 2j | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |

| Compound 2k | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |

| Compound 2q | (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide | 0.31 - 0.62 | - | [12] |

Table 2: Cytotoxicity of Isoniazid and Derivatives

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Isoniazid | HepG2 | >200 | 72 | [13] |

| N34red | HepG2 | 48.5 | 72 | [13] |

| ITHB4 | MCF-7 | 97.55 µg/mL | 48 | [14] |

| Isoniazid | Various cancer cell lines | >100 | - | [15] |

| SN-07 | HCT-15 | 78.85 | - | [15] |

| SN-07 | COLO-205 | 81.3 | - | [15] |

Experimental Protocols

Synthesis of Isonicotinoyl Hydrazones (General Protocol)

This protocol describes a general method for the synthesis of isonicotinoyl hydrazones, the class of compounds to which this compound belongs.

Materials:

-

Isoniazid (isonicotinic acid hydrazide)

-

Substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde for this compound synthesis)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve isoniazid (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.

-

In a separate container, dissolve the substituted benzaldehyde (1 equivalent) in ethanol.

-

Add the aldehyde solution to the isoniazid solution with continuous stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[16][17]

Caption: General synthesis workflow for isonicotinoyl hydrazones.

Determination of Minimum Inhibitory Concentration (MIC)

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.[5][18]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Alamar Blue reagent

-

Incubator (37°C)

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the 96-well plates.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.

-

Inoculate each well (except for the negative control) with the bacterial suspension.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue solution to each well.

-

Re-incubate the plates for 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.[5]

The BACTEC MGIT 960 system is an automated method for rapid mycobacterial drug susceptibility testing.[4][19]

Materials:

-

BACTEC MGIT 960 instrument

-

MGIT tubes containing 7 mL of modified Middlebrook 7H9 broth

-

MGIT Growth Supplement/PANTA

-

Test compounds at desired concentrations

-

M. tuberculosis isolate culture

Procedure:

-

Prepare a bacterial suspension of the M. tuberculosis isolate with a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the suspension 1:5 with sterile saline.

-

Aseptically add 0.8 mL of the MGIT Growth Supplement to each MGIT tube.

-

Add 0.1 mL of the drug solution to the appropriately labeled drug-containing tubes. A drug-free tube serves as the growth control.

-

Inoculate each tube with 0.5 mL of the diluted bacterial suspension.

-

Place the tubes into the BACTEC MGIT 960 instrument.

-

The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth. The instrument automatically interprets the results as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tubes to the growth control tube.[19][20]

Clinical Development

While isoniazid remains a first-line anti-TB drug, the clinical development of its derivatives has been more limited. There is a notable lack of recent clinical trial data specifically for this compound. However, other isoniazid derivatives have entered clinical evaluation. For instance, the derivative LL-3858 has been reported to be in the initial stages of Phase II clinical trials.[6] The development of new anti-TB drugs, including isoniazid derivatives, is a long and complex process, often involving extensive preclinical testing before moving into human trials.[21]

Conclusion

Isoniazid derivatives, including isonicotinoyl hydrazones like this compound, represent a promising avenue for combating drug-resistant tuberculosis. By modifying the parent isoniazid molecule, it is possible to develop compounds that may overcome common resistance mechanisms and exhibit improved pharmacological properties. While specific data on this compound is sparse in recent literature, the broader class of isoniazid derivatives continues to be an active area of research. The experimental protocols and data presented in this guide provide a framework for the synthesis, evaluation, and understanding of these important anti-tubercular agents. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these compounds in the fight against tuberculosis.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Drug susceptibility testing of Mycobacterium tuberculosis against second-line drugs using the Bactec MGIT 960 System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multicenter Laboratory Validation of the BACTEC MGIT 960 Technique for Testing Susceptibilities of Mycobacterium tuberculosis to Classical Second-Line Drugs and Newer Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial [pubmed.ncbi.nlm.nih.gov]

- 7. forum.graphviz.org [forum.graphviz.org]

- 8. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.waocp.org [journal.waocp.org]

- 11. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA [mdpi.com]

- 12. Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 16. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

- 20. Direct Drug Susceptibility Testing of Mycobacterium tuberculosis for Rapid Detection of Multidrug Resistance Using the Bactec MGIT 960 System: a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. openaccessjournals.com [openaccessjournals.com]

Early-Stage Research on Verazide for Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic agents. Verazide, a hydrazone derivative of the frontline anti-TB drug isoniazid (INH), represents a promising area of investigation. This document provides a comprehensive overview of the early-stage research landscape for this compound, including its proposed mechanism of action, synthesis, and protocols for its evaluation as a potential anti-tubercular agent. Due to the limited publicly available data specifically on this compound, this guide draws upon established knowledge of its parent compound, isoniazid, and related nicotinic acid hydrazide derivatives to provide a foundational understanding for future research and development.

Chemical and Physical Properties

This compound is chemically known as N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide. As a derivative of isoniazid, it belongs to the class of nicotinic acid hydrazides.

| Property | Value | Source |

| Molecular Formula | C15H15N3O3 | PubChem |

| Molecular Weight | 285.30 g/mol | PubChem |

| IUPAC Name | N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide | PubChem |

| SMILES | COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC | PubChem |

| InChI | InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)/b17-10+ | PubChem |

Proposed Mechanism of Action

As a derivative of isoniazid, this compound is hypothesized to function as a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] The activation of isoniazid involves the formation of a reactive species that subsequently inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[3][4] The primary target of activated isoniazid is the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][5] By inhibiting InhA, the activated drug blocks the elongation of fatty acids, leading to the disruption of mycolic acid production and ultimately, bacterial cell death. It is proposed that this compound follows a similar activation pathway and mechanism of action.

In Vitro Antitubercular Activity

Specific quantitative data for the in vitro activity of this compound against M. tuberculosis is not widely available in recent literature. An early study by Rubbo et al. (1957) reported on the antituberculous activity of this compound and related hydrazones, though specific MIC values are not detailed in readily accessible abstracts.[6] However, research on other nicotinic acid hydrazide derivatives provides a strong rationale for the investigation of this compound. The following table summarizes the activity of some related compounds against the H37Rv strain of M. tuberculosis.

| Compound | MIC (µg/mL) | Reference |

| Hydrazide 8b | 12.5 | [4] |

| Hydrazide 8c | 6.25 | [4] |

| N'-(4-methylphenyl) nicotinicacidhydrazone | 40 - 200 | [7] |

| N'-(4-(N,N-dimethyl)phenyl)nicotinicacidhydrazone | 40 - 200 | [7] |

| Isoniazid (Reference) | 0.025 - 0.06 | [8] |

Experimental Protocols

Synthesis of this compound

This compound and related hydrazones can be synthesized through the condensation reaction of a hydrazide with an appropriate aldehyde.[9]

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

3,4-Dimethoxybenzaldehyde

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve isonicotinic acid hydrazide in ethanol.

-

Add a slight molar excess of 3,4-dimethoxybenzaldehyde to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for a period of 30 minutes to several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The final product can be purified by recrystallization.

-

Characterize the synthesized compound using spectroscopic techniques such as NMR, IR, and mass spectrometry.

In Vitro Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[4][10][11]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

96-well microtiter plates

-

Test compound (this compound) and reference drug (Isoniazid)

-

Alamar Blue reagent

-

20% sterile Tween 80

Procedure:

-

Prepare serial dilutions of the test compound and reference drug in a 96-well microtiter plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the concentration to approximately 1 x 10⁵ CFU/mL.

-

Inoculate each well (except for negative controls) with the bacterial suspension. Include positive controls (bacteria with no drug) and negative controls (broth only).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent and sterile Tween 80 to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

Observe the color change: blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

In Vivo Efficacy Testing: Murine Model of Tuberculosis

Murine models are standard for the in vivo evaluation of anti-TB drug efficacy.[12][13][14][15]

Animal Model:

-

BALB/c or C57BL/6 mice are commonly used.[16]

Infection Protocol:

-

Infect mice via aerosol or intravenous route with a standardized inoculum of M. tuberculosis H37Rv.

-

Allow the infection to establish for a defined period (e.g., 7-14 days).

Treatment Protocol:

-

Administer the test compound (this compound) and reference drugs (e.g., isoniazid, rifampicin) orally by gavage daily for a specified duration (e.g., 4-8 weeks).

-

Include a vehicle control group (untreated).

-

Monitor animal body weight and clinical signs throughout the study.

Efficacy Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove lungs and spleens.

-

Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

Efficacy is determined by the reduction in CFU in treated groups compared to the untreated control group.

Potential for Resistance

Given its presumed mechanism of action is similar to isoniazid, this compound may be susceptible to the same resistance mechanisms. The primary mechanism of resistance to isoniazid is mutations in the katG gene, which prevent the activation of the pro-drug.[1][2] Mutations in the inhA gene, the target of activated isoniazid, can also confer resistance, often at a lower level.[5] Therefore, it is crucial to evaluate the activity of this compound against isoniazid-resistant strains of M. tuberculosis.

Future Directions

The preliminary information on this compound suggests it is a compound of interest for further anti-tuberculosis drug discovery efforts. Key future research directions include:

-

Quantitative In Vitro Activity: A comprehensive determination of the MIC of this compound against a panel of drug-susceptible and drug-resistant M. tuberculosis strains is essential.

-

In Vivo Efficacy: Rigorous evaluation in murine models of tuberculosis to determine its efficacy in reducing bacterial load in key organs.

-

Pharmacokinetics and Toxicology: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

-

Mechanism of Action Confirmation: Experimental validation of the proposed mechanism of action, including its activation by KatG and inhibition of InhA.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency and pharmacokinetic properties.

Conclusion

This compound, as a hydrazone derivative of isoniazid, holds potential as an anti-tuberculosis agent. While specific early-stage research data is limited, its chemical relationship to one of the most effective anti-TB drugs provides a strong rationale for its further investigation. The experimental protocols and conceptual frameworks outlined in this guide offer a roadmap for researchers to systematically evaluate the potential of this compound and its analogs in the fight against tuberculosis.

References

- 1. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemotherapy of tuberculosis. I. Antituberculous activity of this compound and related hydrazones. | Semantic Scholar [semanticscholar.org]

- 7. brieflands.com [brieflands.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, In silico and In vitro Analysis of Hydrazones as Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity [mdpi.com]

- 12. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens [frontiersin.org]

- 14. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]

- 16. journals.asm.org [journals.asm.org]

Verazide: A Technical Guide on its Chemical Structure and Tuberculostatic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verazide, a hydrazone derivative of the frontline antitubercular drug isoniazid, has been recognized for its tuberculostatic properties. This technical guide provides a comprehensive overview of this compound's chemical structure, its established biological activity against Mycobacterium tuberculosis, and the molecular mechanism underpinning its therapeutic action. This document synthesizes available data on its chemical identifiers, biological efficacy, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Chemical Structure and Identification

This compound is chemically designated as N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide. It is formed through the condensation of isoniazid and veratraldehyde.[1] The key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide[2] |

| Molecular Formula | C₁₅H₁₅N₃O₃[2] |

| Molecular Weight | 285.30 g/mol [2] |

| CAS Number | 93-47-0[2] |

| SMILES String | COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC[2] |

| InChI Key | HPXIKMBHOXLFOR-LICLKQGHSA-N[2] |

Biological Activity: Tuberculostatic Action

This compound exhibits significant biological activity as a tuberculostatic agent, meaning it inhibits the growth and proliferation of Mycobacterium tuberculosis.[2][3] As a derivative of isoniazid, its primary therapeutic effect is directed against this pathogenic bacterium.

Quantitative Analysis of Biological Activity

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While the seminal 1957 study by S.D. Rubbo, J. Edgar, and G. Vaughan, titled "Chemotherapy of tuberculosis. I. Antituberculous activity of this compound and related hydrazones," provides the foundational evidence for this compound's activity, the specific MIC values from this publication could not be retrieved through available search resources.

However, the broader class of isoniazid-hydrazones has been extensively studied, with numerous derivatives demonstrating potent activity against the reference M. tuberculosis strain H37Rv. The following table presents representative MIC values for various isoniazid-hydrazone derivatives to provide a contextual understanding of the expected efficacy of this compound.

| Isoniazid-Hydrazone Derivative | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |

| Isoniazid-Isatin Hydrazone 5 | >100 | [1][4] |

| Isoniazid-Isatin Hydrazone 6 | 50 | [1][4] |

| Isoniazid-Isatin Hydrazone 7 | 6.25 | [1][4] |

| Indolylhydrazone Derivative | 0.2 | [5] |

| Naphthoquinoidal Hydrazone | 6.25 | [6] |

| Isoniazid (Reference) | 0.025 | [5] |

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The tuberculostatic activity of this compound, like other isoniazid hydrazones, is attributed to its ability to inhibit the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall.[1][7]

The Mycolic Acid Synthesis Pathway

Mycolic acids are long-chain fatty acids that form a protective, waxy layer around M. tuberculosis, contributing to its virulence and resistance to common antibiotics. The biosynthesis of these crucial lipids is a complex process involving a type-II fatty acid synthase (FAS-II) system. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase, known as InhA.[1][7]

This compound as a Pro-drug and InhA Inhibitor

Isoniazid, the parent compound of this compound, is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7] This activation leads to the formation of a reactive species that subsequently inhibits InhA. While direct evidence for this compound's activation by KatG and subsequent inhibition of InhA is not explicitly available in the retrieved literature, the structural similarity to isoniazid and the established mechanism for the isoniazid-hydrazone class strongly suggest a similar mode of action. The inhibition of InhA disrupts the FAS-II pathway, leading to the cessation of mycolic acid production and ultimately inhibiting bacterial growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]

- 4. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]

- 5. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Antitubercular Potential of Verazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel and effective therapeutic agents. Verazide, a hydrazone derivative of the frontline anti-TB drug isoniazid, represents a class of compounds that has garnered interest for its potential antitubercular activity. This technical guide provides a comprehensive overview of the current understanding of this compound's potential, drawing upon data from structurally related isoniazid hydrazones to infer its activity profile. While specific quantitative data for this compound is limited in publicly available literature, this document serves as a resource for researchers by summarizing the known antitubercular properties of this chemical class, detailing relevant experimental protocols, and outlining the presumed mechanism of action.

Presumed Mechanism of Action

As a derivative of isoniazid, this compound is hypothesized to share a similar mechanism of action, acting as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Upon activation, the molecule is thought to interfere with the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] This disruption of cell wall integrity leads to bacterial cell death. The proposed signaling pathway for the activation and action of isoniazid and its derivatives is depicted below.

Caption: Hypothesized mechanism of action of this compound.

In Vitro Antitubercular Potential

| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| Isoniazid-Isatin Hydrazones | H37Rv | 6.25 - 25 | [4] |

| Nicotinic Acid Hydrazides | H37Rv | 6.25 - >100 | [4] |

| Eugenol-derived Hydrazones | H37Rv | 25 - 100 | [5] |

| Coumarin Hydrazone Oximes | H37Rv | 0.78 | [5] |

| Isoniazid (Reference) | H37Rv | 0.02 - 0.04 | [5] |

In Vivo Efficacy

Preclinical in vivo studies in animal models, typically mice, are crucial for evaluating the therapeutic potential of new antitubercular drug candidates. These studies assess the ability of a compound to reduce the bacterial load in target organs, primarily the lungs and spleen. A representative experimental design for an in vivo efficacy study is outlined in the table below. Although specific in vivo data for this compound is not currently available, this model provides a framework for its future evaluation.

| Parameter | Description |

| Animal Model | BALB/c or C57BL/6 mice |

| Infection Strain | M. tuberculosis H37Rv |

| Infection Route | Aerosol or intravenous |

| Inoculum Size | ~100-200 CFU/lungs (aerosol) or 10^5 CFU (intravenous) |

| Treatment Start | 2-4 weeks post-infection (chronic model) |

| Drug Administration | Oral gavage or intraperitoneal injection |

| Treatment Duration | 4-8 weeks |

| Control Groups | Vehicle control, Isoniazid (positive control) |

| Primary Endpoint | Reduction in bacterial CFU in lungs and spleen |

| Secondary Endpoint | Histopathology of lungs, survival analysis |

Cytotoxicity Profile

Assessing the cytotoxicity of a potential drug candidate against mammalian cell lines is a critical step in early-stage drug development to ensure its safety. The 50% cytotoxic concentration (IC50) is a common metric used to quantify the toxicity of a compound. As with other parameters, specific IC50 values for this compound are not widely reported. The following table presents representative cytotoxicity data for related compounds to provide a general understanding of the potential toxicity profile of isoniazid hydrazones.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Isoniazid Hydrazones | Vero | >100 | [6] |

| Novel Hydrazide-Hydrazones | MRC-5 | >50 | [5] |

| Isoniazid (Reference) | HepG2 | >1000 | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of antitubercular compounds. The following sections provide methodologies for key in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for determining the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by metabolically active mycobacteria.

Caption: Workflow for MIC determination using MABA.

Materials:

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution (in DMSO)

-

Sterile 96-well plates

-

Alamar Blue (Resazurin) reagent

-

10% Tween 80 solution

Procedure:

-

Prepare serial two-fold dilutions of this compound in a 96-well plate containing 7H9 broth.

-

Prepare an inoculum of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0 and then diluted 1:20.

-

Add the bacterial inoculum to each well of the 96-well plate.

-

Include a drug-free growth control and a sterile control (broth only).

-

Seal the plate and incubate at 37°C for 7 days.

-

After incubation, add Alamar Blue reagent and 10% Tween 80 to each well.

-

Re-incubate the plate for 24-48 hours.

-

The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Materials:

-

Mammalian cell line (e.g., Vero, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24 to 72 hours at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy Testing in a Murine Model

This protocol describes a standard approach for evaluating the in vivo efficacy of an antitubercular compound in a mouse model of chronic tuberculosis.[8]

Caption: Workflow for in vivo efficacy testing in a mouse model.

Materials:

-

BALB/c or C57BL/6 mice

-

Mycobacterium tuberculosis H37Rv

-

Aerosol infection chamber

-

This compound, vehicle, and isoniazid for injection

-

7H11 agar plates

Procedure:

-

Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route.

-

Allow the infection to establish for 2-4 weeks to create a chronic infection model.

-

Randomly assign mice to treatment groups (this compound, vehicle control, isoniazid positive control).

-

Administer the respective treatments daily via oral gavage or intraperitoneal injection for 4-8 weeks.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleens.

-

Homogenize the organs and plate serial dilutions onto 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

-

Calculate the log10 CFU reduction in the treated groups compared to the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound, as a hydrazone derivative of isoniazid, holds promise as a potential antitubercular agent. While direct experimental data on its efficacy and toxicity are scarce, the information available for structurally similar isoniazid hydrazones suggests that this class of compounds exhibits significant in vitro activity against M. tuberculosis. The presumed mechanism of action, involving the inhibition of mycolic acid synthesis, is a well-validated target in antitubercular drug discovery. Further research, following the detailed experimental protocols outlined in this guide, is imperative to fully elucidate the antitubercular potential of this compound and to determine its viability as a candidate for further development in the fight against tuberculosis. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Verazide and Related Isoniazid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific in vitro data for the compound "Verazide." This guide summarizes the available information on this compound and provides a comprehensive overview of the in vitro evaluation of closely related isoniazid derivatives, which are understood to share a similar mechanism of action. The experimental protocols and pathway information are based on established methods for testing tuberculostatic agents.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and cytotoxicity data for various isoniazid derivatives against Mycobacterium tuberculosis (Mtb) and mammalian cell lines. This data is crucial for assessing the potency and selectivity of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid Derivatives against M. tuberculosis

| Compound | M. tuberculosis Strain | MIC (µM) | Reference |

| Isoniazid | H37Rv (Wild Type) | 0.0729 - 1.458 | [1] |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | H37Rv (Wild Type) | < 0.2 | [1] |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | SRI 1369 (Isoniazid-resistant) | 0.14 | [1] |

| INH-C10 | katG (S315T) | > 128 | [2] |

| N34 | katG (S315T) | 0.5 | [2] |

| N34red | katG (S315T) | 128 | [2] |

Table 2: Cytotoxicity (IC50) of Isoniazid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Isoniazid | HepG2 | > 1000 | [2] |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | HepG2 | > 100 | [1] |

| INH-C10 | HepG2 | > 25 | [2] |

| N34 | HepG2 | > 25 | [2] |

| N34red | HepG2 | 48.5 | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the antitubercular activity of isoniazid derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth macrodilution assay.

Protocol: Broth Macrodilution using BACTEC MGIT 960 System [2][3]

-

Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in sterile liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and its density is adjusted to a McFarland standard, which corresponds to a known bacterial concentration.

-

Inoculation: The MGIT (Mycobacterial Growth Indicator Tube) tubes are inoculated with 0.8 ml of OADC supplement, 0.1 ml of the compound at the desired concentration, and 0.5 ml of the standardized bacterial suspension.

-

Incubation: The tubes are incubated at 37°C in the BACTEC MGIT 960 instrument.

-

Data Analysis: The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that shows no significant increase in fluorescence over the incubation period compared to the control.

Intracellular Activity Assay

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis inside macrophages, which is a more physiologically relevant model.

Protocol: Macrophage Infection Model

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 12-well plates.[4]

-

Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI) for a set period (e.g., 4 hours).

-

Compound Treatment: After infection, the cells are washed to remove extracellular bacteria, and fresh medium containing the test compound at various concentrations is added.

-

Incubation: The infected and treated cells are incubated for a specified duration (e.g., 48 hours).

-

Quantification of Bacteria: The macrophages are lysed, and the intracellular bacteria are released. The number of viable bacteria is determined by plating serial dilutions of the lysate on solid agar medium (e.g., Middlebrook 7H11) and counting the colony-forming units (CFUs) after incubation.

Signaling Pathways and Mechanism of Action

Isoniazid and its derivatives are known to primarily target the mycolic acid biosynthesis pathway in M. tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier.[5][6][7][8]

Mycolic Acid Biosynthesis Pathway

The synthesis of mycolic acids is a multi-step process involving two main fatty acid synthase systems, FAS-I and FAS-II.

Caption: The mycolic acid biosynthesis pathway in M. tuberculosis and the mechanism of action of Isoniazid.

Mechanism of Action of Isoniazid Derivatives

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6] The activated form of isoniazid then covalently adducts with NAD(H), and this complex binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[6] InhA is a key enzyme in the FAS-II system, responsible for the elongation of fatty acids that form the meromycolate chain of mycolic acids.[5][8] Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately bacterial cell death. It is presumed that this compound, as a derivative of isoniazid, follows a similar mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and characterization of novel antitubercular compounds.

Caption: A generalized workflow for the in vitro evaluation of antitubercular drug candidates.

References

- 1. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 3. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 5. Research Portal [researchworks.creighton.edu]

- 6. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

Verazide: A Technical and Historical Review of an Isoniazid Alternative

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Verazide, an isoniazid derivative investigated in the 1950s as a potential treatment for tuberculosis. Due to the historical nature of this compound, this document synthesizes information from mid-20th-century literature and places it within the context of modern anti-tuberculosis drug development. While extensive contemporary data is unavailable, this guide details the known chemical properties of this compound, its presumed mechanism of action as a prodrug, and the likely experimental protocols used in its initial evaluation. This whitepaper serves as a historical case study and a potential reference for the rediscovery or re-evaluation of early-generation anti-tubercular agents.

Introduction: The Search for Isoniazid Alternatives

Isoniazid (INH), a cornerstone of tuberculosis therapy since its introduction in 1952, remains a primary first-line agent.[1][2] However, its use is associated with challenges, including hepatotoxicity and the emergence of drug-resistant strains of Mycobacterium tuberculosis.[3][4] The quest for safer and more effective alternatives began shortly after isoniazid's discovery, leading to the synthesis and evaluation of numerous derivatives.[1][5] One such derivative from this early era of antibiotic research is this compound.

This compound, also known as isonicotinic acid veratrylidenehydrazide, was synthesized and investigated for its tuberculostatic properties.[6] Although it showed initial promise, it did not become a mainstream therapeutic agent. This guide revisits this compound, providing a detailed account of its known characteristics and the historical context of its development.

This compound: Chemical and Physical Properties

This compound is a hydrazone derivative of isoniazid.[6] Its chemical identity and key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide | [7] |

| Other Names | Isonicotinic acid veratrylidenehydrazide, 1-isonicotinoyl-2-veratrylidenehydrazine, 3,4-dimethoxybenzal isonicotinoylhydrazone, Nicotazide, Verazina | [6][7] |

| CAS Number | 93-47-0 | [6] |

| Molecular Formula | C₁₅H₁₅N₃O₃ | [7] |

| Molecular Weight | 285.30 g/mol | [6] |

| Physical Description | Crystals from 2-propanol | [6] |

| Melting Point | 189-190 °C | [6] |

Presumed Mechanism of Action

As a derivative of isoniazid, this compound is likely a prodrug that requires activation within the mycobacterium.[8][9] The proposed mechanism, analogous to that of other isoniazid hydrazones, is a multi-step process.

-

Uptake: this compound is presumed to enter the Mycobacterium tuberculosis cell.

-

Hydrolysis: Inside the bacterium, the hydrazone bond is likely cleaved, releasing isoniazid.

-

Activation: The released isoniazid is then activated by the mycobacterial catalase-peroxidase enzyme, KatG.[8]

-

Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[8][9] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

-

Bacteriostatic/Bactericidal Effect: Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to the inhibition of bacterial growth and, ultimately, cell death.

Figure 1: Presumed mechanism of action for this compound.

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is synthesized through the condensation reaction of isonicotinylhydrazine (isoniazid) and veratraldehyde (3,4-dimethoxybenzaldehyde).[6] This is a common method for preparing hydrazones.[6][8]

Figure 2: Synthesis pathway of this compound.

A general experimental protocol for the synthesis of isoniazid-hydrazones, based on modern and historical methods, would involve the following steps:

-

Dissolution: Dissolve equimolar amounts of isonicotinylhydrazine and veratraldehyde in a suitable solvent, such as ethanol.

-

Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Precipitation and Filtration: Upon cooling, the this compound product typically precipitates out of the solution. The solid is then collected by filtration.

-

Washing and Drying: The collected solid is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and dried.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as 2-propanol, to yield crystalline this compound.[6]

In Vitro Tuberculostatic Activity Assessment (Historical Context)

In the 1950s, the in vitro activity of anti-tuberculosis compounds was typically determined using serial dilution methods in liquid or on solid media.[10] The following describes a likely protocol for testing this compound's tuberculostatic activity:

-

Preparation of Drug Solutions: A stock solution of this compound would be prepared, likely in a solvent like ethylene glycol, and then serially diluted in a suitable mycobacterial growth medium (e.g., Youmans liquid medium with bovine serum).

-

Inoculation: Each dilution would be inoculated with a standardized suspension of Mycobacterium tuberculosis (e.g., the H37Rv strain).

-

Incubation: The cultures would be incubated at 37°C for an extended period, typically 14 to 21 days, due to the slow growth rate of the bacterium.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC would be determined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.

Figure 3: Historical workflow for in vitro MIC determination.

In Vivo Efficacy Assessment (Historical Context)

Animal models, particularly mice and guinea pigs, were standard for evaluating the in vivo efficacy of anti-tuberculosis drug candidates in the 1950s.[5][10] A typical experimental workflow would have been as follows:

-

Infection: A cohort of animals (e.g., mice) would be infected with a virulent strain of M. tuberculosis.

-

Treatment: After a period to allow the infection to establish, treatment would commence. Different groups of animals would receive this compound at various doses, a positive control (e.g., isoniazid), or a placebo, typically administered orally or via injection.

-

Monitoring: The animals' health, weight, and survival would be monitored throughout the treatment period.

-

Endpoint Analysis: At the end of the study, the animals would be euthanized. The bacterial load in the lungs and other organs (e.g., spleen) would be quantified by plating homogenized tissue on a suitable medium and counting the colony-forming units (CFUs). The extent of lung pathology would also be assessed.

-

Data Comparison: The efficacy of this compound would be determined by comparing the reduction in bacterial load and improvement in pathology in the treated groups to the control groups.

Comparative Data and Clinical Findings (Historical)

The available literature from the 1950s indicates that this compound was evaluated in clinical settings for the treatment of pulmonary tuberculosis. However, specific quantitative data from these studies, such as patient outcomes, bacteriological conversion rates, and detailed side-effect profiles compared to isoniazid, are not readily accessible in modern databases. The fact that this compound did not supplant isoniazid suggests that it likely did not offer a significant advantage in terms of efficacy, safety, or pharmacokinetic properties.

Discussion and Future Perspectives

The story of this compound is representative of the intensive research into isoniazid derivatives that occurred in the mid-20th century.[1][5] The primary goals of this research were likely to improve upon isoniazid's potency, reduce its toxicity, and overcome emerging drug resistance. The synthesis of hydrazones, such as this compound, was a common strategy to modify the parent drug's properties.

The likely reasons for the discontinuation of this compound's development may include:

-

Lack of Superior Efficacy: this compound may not have demonstrated significantly greater tuberculostatic activity than isoniazid in clinical trials.

-

Unfavorable Pharmacokinetics: Issues with absorption, distribution, metabolism, or excretion could have limited its effectiveness.

-

Toxicity Profile: this compound may have presented a toxicity profile that was no better, or potentially worse, than that of isoniazid.

-

Emergence of Other Drugs: The discovery and development of other highly effective anti-tuberculosis drugs, such as rifampicin in the 1960s, may have shifted research priorities away from early isoniazid derivatives.[11]

While this compound itself has been relegated to the annals of pharmaceutical history, the strategy of modifying existing anti-tubercular agents remains highly relevant. Modern drug discovery efforts continue to explore derivatives and prodrugs of existing antibiotics to enhance their efficacy against drug-resistant strains and improve their safety profiles.[8][9][12] The historical case of this compound underscores the long-standing challenges in tuberculosis drug development and serves as a reminder of the extensive research that has paved the way for current therapeutic regimens. Further investigation into the properties of these historical compounds, using modern analytical and pharmacological techniques, could potentially uncover novel insights or lead to the rediscovery of valuable chemical scaffolds.

References

- 1. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 5. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C15H15N3O3 | CID 9574235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Tuberculosis: a timeless challenge for medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lshtm.ac.uk [lshtm.ac.uk]

- 12. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Verazide: A Technical Whitepaper on the Discovery and Development of an Isoniazid-Class Antitubercular Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available data specifically for Verazide, this guide provides a comprehensive overview of the discovery and development of its chemical class—isonicotinoylhydrazones—derived from the parent compound, Isoniazid. Methodologies and data for Isoniazid are presented as a representative framework for understanding the development of this compound.

Executive Summary

This compound is a tuberculostatic agent belonging to the isonicotinoylhydrazone class of compounds, derived from the frontline tuberculosis drug, Isoniazid. Like its parent compound, this compound's therapeutic potential lies in the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. This whitepaper details the typical discovery and development pipeline for such an agent, from initial synthesis to preclinical evaluation. It outlines the established mechanism of action, common experimental protocols for assessing efficacy, and representative quantitative data for this class of compounds. The logical workflow of drug discovery and the biochemical pathways targeted are visualized to provide a clear technical overview for research and development professionals.

Discovery and Synthesis

The discovery of Isoniazid's potent antitubercular activity in the early 1950s spurred extensive research into its derivatives to enhance efficacy, overcome resistance, and improve safety profiles. This compound, chemically known as N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide, is a product of this line of research.

Synthetic Pathway

The synthesis of this compound, like other isonicotinoylhydrazones, follows a straightforward condensation reaction. This common synthetic route involves reacting Isoniazid (isonicotinic acid hydrazide) with an appropriate aldehyde—in this case, veratraldehyde (3,4-dimethoxybenzaldehyde). The reaction is typically carried out in a solvent such as ethanol and may be catalyzed by a small amount of acid. This method allows for the generation of a diverse library of Isoniazid derivatives for screening.[1][2]

Caption: Synthesis of this compound from Isoniazid and Veratraldehyde.

Mechanism of Action

The primary mechanism of action for Isoniazid and its derivatives is the inhibition of mycolic acid synthesis, which is essential for the integrity of the mycobacterial cell wall.[3][4][5]

-

Prodrug Activation: Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis cell. This activation is carried out by the bacterial catalase-peroxidase enzyme, KatG.[4][6]

-

Formation of Active Radical: KatG converts Isoniazid into a reactive isonicotinic acyl radical.[3][6]

-

Inhibition of InhA: This radical species then covalently binds with NAD+ to form an adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[4][5]

-

Disruption of Mycolic Acid Synthesis: InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids. Inhibition of InhA halts this process, preventing the formation of the mycobacterial cell wall and leading to bacterial cell death.[3][6]

Caption: Isoniazid's mechanism of action via mycolic acid synthesis inhibition.

Preclinical Evaluation and Experimental Protocols

The evaluation of new antitubercular agents like this compound involves a standardized set of in vitro and in vivo experiments to determine their efficacy and safety.

Antitubercular Activity Screening Workflow

A typical workflow for screening Isoniazid derivatives involves a multi-stage process, starting with primary screening to identify active compounds, followed by more detailed secondary screening to quantify their potency and assess their toxicity.

Caption: General experimental workflow for antitubercular drug screening.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol for determining the MIC of compounds against M. tuberculosis.[7][8][9]

Objective: To determine the MIC of this compound against M. tuberculosis H37Rv.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well microtiter plates

-

This compound stock solution of known concentration

-

Positive control drug (e.g., Isoniazid)

-

Solvent control (e.g., DMSO)

-

Plate reader or inverted mirror for visual inspection

Methodology:

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate. Create a two-fold serial dilution of the this compound stock solution across the plate, typically ranging from 64 µg/mL to 0.06 µg/mL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include wells for a positive control (bacteria with no drug), a negative control (broth only), and a solvent control.

-

Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 7 to 14 days.

-

Reading Results: After incubation, determine the MIC by identifying the lowest concentration of this compound that shows no visible bacterial growth. This can be done visually or with a plate reader.[7][9]

Quantitative Data

Quantitative data on the efficacy of antitubercular compounds is crucial for their development. The following table presents representative MIC values for Isoniazid against various M. tuberculosis strains, which serves as a benchmark for its derivatives.

| Compound | M. tuberculosis Strain | MIC Range (µg/mL) | Resistance Mechanism | Reference |

| Isoniazid | H37Rv (Susceptible) | 0.03 - 0.06 | - | [7][10][11] |

| Isoniazid | Clinical Isolate (Susceptible) | 0.03 - 0.12 | - | [12] |

| Isoniazid | inhA promoter mutation | 0.25 - 2.0 | Low-level resistance | [10] |

| Isoniazid | katG codon 315 mutation | 4.0 - 16.0 | High-level resistance | [10] |

| Isoniazid | katG + inhA mutations | 8.0 - 64.0 | High-level resistance | [10] |

Conclusion

This compound represents a logical evolution in the development of antitubercular drugs, stemming from the well-established Isoniazid scaffold. While specific, detailed public data on this compound's development is scarce, the principles guiding its synthesis and evaluation are well-understood within the field of medicinal chemistry. Its mechanism of action is presumed to be consistent with that of Isoniazid, targeting the vital mycolic acid synthesis pathway in M. tuberculosis. The protocols and data presented in this whitepaper provide a comprehensive technical framework for the research and development of this compound and other novel Isoniazid derivatives, highlighting the established pathways to preclinical evaluation and the quantitative benchmarks for success. Further research would be necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 7. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Verazide: A Technical Guide to Physicochemical Properties for Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Verazide (CAS No. 93-47-0), a derivative of isoniazid with known tuberculostatic activity. This document is intended to serve as a foundational resource for researchers utilizing this compound in experimental settings, offering critical data, detailed protocols, and mechanistic insights to facilitate study design and execution.

Core Physicochemical Properties

This compound, also known as N'-Veratrylideneisoniazid, is a hydrazone derivative of the primary antitubercular drug isoniazid.[1][2] Its core chemical and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide | [1] |

| CAS Number | 93-47-0 | [1][2][3] |

| Synonyms | Nicotazide, Verazina, N'-Veratrylideneisoniazid, 1-Isonicotinoyl-2-veratrylidenehydrazine | [1][2][4] |

Molecular and Physicochemical Data

The following table summarizes key quantitative properties of this compound. These parameters are crucial for dose preparation, understanding bioavailability, and designing analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅N₃O₃ | [1][2][3][5][6] |

| Molecular Weight | 285.30 g/mol | [1][2] |

| Melting Point | 189 - 194 °C | [2][3] |

| Boiling Point (Predicted) | 459.63 °C | [3] |

| logP (XLogP3-AA) | 1.7 | [1][5] |

| Hydrogen Bond Donors | 1 | [1][5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Topological Polar Surface Area | 72.8 Ų | [5] |

| Rotatable Bond Count | 5 | [5] |

Solubility and pKa

Solubility Profile

Specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, its formation from 2-propanol suggests at least moderate solubility in this solvent.[2] The calculated logP value of 1.7 indicates that this compound is more lipophilic than hydrophilic and is likely to exhibit poor solubility in aqueous solutions while showing better solubility in organic solvents.

For experimental purposes, solubility should be determined empirically. A suggested protocol is provided in Section 4.3.

Acidity (pKa)

Proposed Mechanism of Tuberculostatic Action

This compound is a derivative of isoniazid, a cornerstone drug in tuberculosis treatment.[1][2][3][5] The mechanism of action for isoniazid is well-established and involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2][3] It is hypothesized that this compound follows a similar mechanistic pathway.

Isoniazid acts as a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] The activated form then covalently inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA), which is a critical enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating fatty acids to form mycolic acids.[2][3] Disruption of the mycolic acid layer compromises the integrity of the bacterial cell wall, leading to cell death.[1][2]

Caption: Proposed mechanism of action for this compound in Mycobacterium.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and characterization of this compound.

Synthesis of this compound

This compound is prepared via a condensation reaction between isonicotinylhydrazine (isoniazid) and veratraldehyde to form a hydrazone.[2]

Caption: Workflow for the laboratory synthesis of this compound.

Methodology:

-

Reagents & Equipment: Isonicotinylhydrazine, veratraldehyde, absolute ethanol, round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel, vacuum flask.

-

Procedure: a. Dissolve equimolar amounts of isonicotinylhydrazine and veratraldehyde in a minimal amount of absolute ethanol in a round-bottom flask. b. Add a magnetic stir bar and equip the flask with a reflux condenser. c. Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. e. Cool the flask further in an ice bath or refrigerator for 1-2 hours to maximize the precipitation of the product. f. Collect the crystalline product by vacuum filtration using a Buchner funnel. g. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. h. Dry the purified this compound product in a vacuum oven at 40-50°C until a constant weight is achieved.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for this compound is not published. The following protocol is a proposed method based on standard practices for analyzing aromatic hydrazones.

Caption: A typical workflow for the quantitative analysis of this compound by HPLC.

Proposed HPLC Conditions:

-

Instrument: HPLC system with a UV-Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate or formate buffer (e.g., 20 mM, pH 3.0). An isocratic elution with 60:40 (v/v) Acetonitrile:Buffer is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for λmax between 200-400 nm; a wavelength between 280-320 nm is likely appropriate.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of dilutions (e.g., 1-100 µg/mL) to generate a standard curve for quantification.

Protocol for Solubility Determination

-

Objective: To determine the solubility of this compound in a specific solvent (e.g., water, PBS pH 7.4, ethanol).

-

Method (Shake-Flask Method): a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. c. After agitation, allow the suspension to settle. d. Centrifuge the sample to pellet the excess solid. e. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. f. Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC protocol in Section 4.2 or UV-Vis spectrophotometry. g. Express solubility in units such as mg/mL or µg/mL.

Protocol for pKa Determination

-

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

-

Method (UV-Metric Titration): a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). b. Create a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 12). c. Add a small, constant amount of the this compound stock solution to each buffer. d. Measure the full UV-Vis spectrum (e.g., 200-400 nm) for this compound in each buffer. e. The absorbance at specific wavelengths will change as the ionization state of the molecule shifts with pH. f. Plot absorbance vs. pH at a wavelength that shows significant change. g. The pKa value corresponds to the pH at the midpoint of the sigmoidal curve, which can be determined using appropriate software or by calculating the first derivative of the curve.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 4. This compound | C15H15N3O3 | CID 9574235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes: Verazide In Vitro Efficacy Against M. tuberculosis

An initial search for the in vitro efficacy of "Verazide" against Mycobacterium tuberculosis did not yield specific results for a compound with this name. This suggests that "this compound" may be a novel, proprietary, or hypothetical compound not yet widely documented in publicly available scientific literature.

Therefore, to fulfill the user's request for detailed application notes and protocols, this document presents a comprehensive, illustrative guide based on established methodologies for testing the in vitro efficacy of anti-tuberculosis agents. The data presented for "this compound" is hypothetical and serves to provide a realistic example for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational compound with a proposed mechanism of action targeting the mycolic acid synthesis pathway, a critical component of the Mycobacterium tuberculosis cell wall. These application notes provide a summary of the in vitro efficacy of this compound against various strains of M. tuberculosis and detail the protocols for its evaluation. The presented data demonstrates this compound's potent activity against both drug-susceptible and drug-resistant strains, highlighting its potential as a new agent in the fight against tuberculosis (TB).